1-Bromo-3-nitro-2-(trichloromethoxy)benzene
Overview
Description
1-Bromo-3-nitro-2-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H3BrCl3NO3 and a molecular weight of 335.4 g/mol. This compound is known for its applications in various fields of research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Bromo-3-nitro-2-(trichloromethoxy)benzene typically involves the nitration of 1-bromo-2-(trichloromethoxy)benzene. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid as nitrating agents. The industrial production methods may involve large-scale nitration processes under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-3-nitro-2-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation Reactions: The bromine atom can be oxidized to form different products depending on the oxidizing agent used.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, and various oxidizing agents like potassium permanganate. Major products formed from these reactions include amino derivatives and oxidized bromine compounds .
Scientific Research Applications
1-Bromo-3-nitro-2-(trichloromethoxy)benzene is used in scientific research for various applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-3-nitro-2-(trichloromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
1-Bromo-3-nitro-2-(trichloromethoxy)benzene can be compared with similar compounds such as:
1-Bromo-3-nitrobenzene: This compound lacks the trichloromethoxy group, making it less reactive in certain chemical reactions.
1-Bromo-2-methoxy-3-nitrobenzene: This compound has a methoxy group instead of a trichloromethoxy group, which affects its solubility and reactivity.
The presence of the trichloromethoxy group in this compound makes it unique and more versatile in various chemical reactions and applications.
Properties
IUPAC Name |
1-bromo-3-nitro-2-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl3NO3/c8-4-2-1-3-5(12(13)14)6(4)15-7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGLFMSHUASFRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(Cl)(Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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